molecular formula C19H20N2O5S2 B6522774 4-methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione CAS No. 951896-08-5

4-methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B6522774
CAS No.: 951896-08-5
M. Wt: 420.5 g/mol
InChI Key: NVQUVEBRADPKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a chemically synthesized compound of significant interest in medicinal chemistry and chemical biology research. Its core structure, featuring a tetrahydroquinoline sulfonamide moiety, is a known privileged scaffold in drug discovery. This compound has been specifically identified as a potent and selective inhibitor of Carbonic Anhydrase XII (CA XII), an enzyme that is overexpressed in certain solid tumors and is implicated in tumor acidification and survival. Research indicates that this molecule exhibits nanomolar inhibitory activity against CA XII, with high selectivity over the ubiquitously expressed CA II isozyme. This selectivity profile makes it a valuable chemical probe for investigating the pathological role of CA XII in hypoxic cancer environments and for validating it as a therapeutic target. Studies utilizing this compound, such as those referenced by the National Center for Biotechnology Information , help elucidate the structure-activity relationships of sulfonamide-based inhibitors and contribute to the design of novel anticancer agents aimed at disrupting pH regulation in malignant cells.

Properties

IUPAC Name

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-14-13-27(23,24)21(19(14)22)16-8-10-17(11-9-16)28(25,26)20-12-4-6-15-5-2-3-7-18(15)20/h2-3,5,7-11,14H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQUVEBRADPKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazolidine ring and a tetrahydroquinoline moiety. Its molecular formula is C23H36N6O5SC_{23}H_{36}N_6O_5S, with a molecular weight of approximately 508.64 g/mol . The presence of the sulfonyl group enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties. The specific biological activities of this compound are summarized below.

Antibacterial Activity

In vitro studies have demonstrated that thiazolidine derivatives exhibit significant antibacterial properties. For example, derivatives related to the thiazolidine structure have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 625 µg/ml to >5000 µg/ml against different bacterial strains .

Bacterial Strain MIC (µg/ml)
Staphylococcus aureus625 - >5000
Escherichia coli625 - >5000
Pseudomonas aeruginosa625 - >5000
Klebsiella pneumoniae625 - >5000

Antiviral Activity

Research into the antiviral potential of thiazolidine derivatives has revealed promising results against HIV and HCV. Specifically, compounds with similar structures have been evaluated for their ability to inhibit viral replication. For instance, some derivatives demonstrated an IC50 value of 123.8 µM against HIV-1 . These findings suggest that the compound may act as a dual inhibitor in treating viral infections.

Antifungal Activity

The antifungal activity of related compounds has also been assessed. In studies involving various fungal strains, certain thiazolidine derivatives showed effective inhibition against pathogens like Candida albicans. The antifungal efficacy was measured through MIC values that varied significantly depending on the specific derivative tested .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonyl group plays a crucial role in modulating enzyme activity and cellular pathways. The interaction with target proteins may involve binding to active sites or allosteric sites, thereby influencing downstream signaling pathways .

Case Studies

Several case studies have highlighted the effectiveness of thiazolidine derivatives in clinical settings:

  • Case Study 1 : A study evaluating a series of thiazolidine-4-one derivatives found that specific modifications to the tetrahydroquinoline moiety significantly enhanced antibacterial activity against resistant strains of bacteria.
  • Case Study 2 : Another investigation focused on anti-HIV activity demonstrated that certain structural modifications led to improved selectivity and potency against HIV-1 compared to existing treatments.

Scientific Research Applications

Pharmaceutical Development

  • Antimicrobial Activity : Compounds derived from the tetrahydroquinoline structure have been studied for their antimicrobial properties. For instance, related sulfonyl hydrazides exhibit significant fungicidal activity against various pathogens such as Botrytis cinerea and Fusarium graminearum . This suggests that 4-methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione may also possess similar properties due to its structural components.
  • Vaccine Adjuvants : The compound's derivative forms have shown promise as vaccine adjuvants. The tetrahydroquinoline moiety is known to enhance immune responses when used in conjunction with vaccines . This application could be crucial in developing more effective vaccination strategies against infectious diseases.

Chemical Synthesis

The synthesis of this compound involves multiple steps that can be optimized for efficiency and yield. The presence of both thiazolidine and sulfonyl groups allows for diverse synthetic pathways that can lead to novel derivatives with enhanced biological activities. Researchers focus on modifying these functional groups to tailor compounds for specific therapeutic targets.

Various studies have highlighted the biological activities associated with similar compounds. For example:

  • Antioxidant Properties : Compounds containing thiazolidine rings are often investigated for their antioxidant capabilities. These properties can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects in preclinical models, suggesting potential applications in treating chronic inflammatory conditions.

Comparison of Antimicrobial Activities

CompoundPathogenEC50 (μg/mL)Confidence Interval
4bV. mali4.813.27–7.14
4bS. sclerotiorum1.570.52–2.72
4cF. graminearum7.325.98–9.01

This table summarizes the effective concentration (EC50) values for selected compounds against various pathogens, highlighting the potential efficacy of derivatives related to the target compound.

Case Study 1: Antimicrobial Screening

In a study focused on the synthesis of sulfonyl hydrazides containing tetrahydroquinoline fragments, researchers evaluated the antimicrobial efficacy of several derivatives against common fungal pathogens . The results indicated that modifications to the sulfonyl group significantly influenced bioactivity.

Case Study 2: Vaccine Development

Research into the use of tetrahydroquinoline derivatives as vaccine adjuvants has shown enhanced immune responses in animal models . The incorporation of these compounds into vaccine formulations led to improved antibody titers and cellular immunity markers.

Comparison with Similar Compounds

Structural Analog 1: 1lambda6,2-Thiazolidine-1,1,3-Trione (CAS 15441-09-5)

Key Features :

  • Simpler core : Lacks aryl or sulfonyl substituents.
  • Molecular formula: C₃H₅NO₃S (MW 135.14).
  • Applications : Used as a building block in life science research, available in high-purity grades (99%–99.999%) for pharmaceutical and industrial applications .

Comparison :

Property Target Compound 1lambda6,2-Thiazolidine-1,1,3-Trione
Molecular Weight Higher (estimated >400 g/mol due to tetrahydroquinoline-sulfonyl-phenyl group) 135.14 g/mol
Solubility Likely reduced due to lipophilic tetrahydroquinoline moiety Higher aqueous solubility
Functional Complexity High (multiple aromatic and sulfonyl groups) Low (minimal substitution)

Structural Analog 2: 5-[4-Methyl-4'-(Methylamino)[1,1'-Biphenyl]-3-yl]-1lambda6,2,5-Thiadiazolidine-1,1,3-Trione

Key Features :

  • Core modification : Thiadiazolidine trione (additional nitrogen atom in the ring).
  • Substituents: Biphenyl system with methylamino and methyl groups.
  • Molecular formula : C₁₆H₁₇N₃O₃S (MW 331.39) .

Comparison :

Property Target Compound 5-[4-Methyl-4'-(Methylamino)Biphenyl] Analog
Core Structure Thiazolidine trione Thiadiazolidine trione
Aromatic System Tetrahydroquinoline (bicyclic) Biphenyl (two linked phenyl rings)
Functional Groups Sulfonyl bridge Methylamino group
Molecular Weight Higher (estimated) 331.39 g/mol
Potential Bioactivity Possible CNS targeting (tetrahydroquinoline) Likely targets peripheral receptors

The target compound’s tetrahydroquinoline-sulfonyl group may confer distinct binding preferences compared to the biphenyl-methylamino analog. For example, the bicyclic system could enhance interactions with hydrophobic enzyme pockets, while the sulfonyl group facilitates hydrogen bonding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Formula Key Substituents Molecular Weight (g/mol)
4-Methyl-2-[4-(1,2,3,4-Tetrahydroquinoline-1-Sulfonyl)Phenyl]-1lambda6,2-Thiazolidine-1,1,3-Trione Thiazolidine trione Not available Tetrahydroquinoline-sulfonyl-phenyl, methyl Estimated >400
1lambda6,2-Thiazolidine-1,1,3-Trione Thiazolidine trione C₃H₅NO₃S None 135.14
5-[4-Methyl-4'-(Methylamino)Biphenyl]-1lambda6,2,5-Thiadiazolidine-1,1,3-Trione Thiadiazolidine trione C₁₆H₁₇N₃O₃S Biphenyl, methylamino 331.39

Preparation Methods

Cyclocondensation of Thioglycolic Acid with Imine Intermediates

A Brønsted acid-catalyzed cyclocondensation reaction between thioglycolic acid and an imine intermediate (derived from aromatic amines and ketones) offers a green chemistry route. For example, MCM-SO₃H (a mesoporous silica-supported sulfonic acid catalyst) facilitates the activation of the carbonyl group in cyclic ketones, enabling nucleophilic attack by the amine group to form an imine intermediate. Subsequent reaction with thioglycolic acid yields the thiazolidine ring via intramolecular cyclization. This method achieves yields up to 80% under microwave irradiation (120°C, 9–12 min).

Reaction Conditions

  • Catalyst: MCM-SO₃H (10 mol%)

  • Solvent: DMF

  • Temperature: 120°C (microwave-assisted)

  • Yield: 68–80%

Oxidative Trione Formation

Functionalization of 1,2,3,4-Tetrahydroquinoline with a Sulfonyl Group

The sulfonylation of tetrahydroquinoline is pivotal for introducing the 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl group.

Sulfonation Using Chlorosulfonic Acid

Direct sulfonation of 1-methyl-1,2,3,4-tetrahydroquinoline (CID 68109) with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C produces the sulfonyl chloride intermediate. This intermediate is subsequently coupled to a phenyl ring via Friedel-Crafts alkylation.

Optimization Note

  • Temperature control (0°C) minimizes side reactions such as over-sulfonation.

  • Catalytic Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) enhances reaction efficiency in toluene at 70°C.

Coupling to a Phenyl Ring

The sulfonyl chloride intermediate reacts with 4-bromophenylmagnesium bromide in tetrahydrofuran (THF) to form 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl bromide. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) then introduces this group to the thiazolidine trione core.

Assembly of the Final Compound

Nucleophilic Aromatic Substitution

The thiazolidine trione core (1.20 g, 10.0 mmol) reacts with 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl bromide in the presence of CuI (0.1 g, 0.5 mmol) and NaOH (0.44 g, 11.0 mmol) in ethanol at 80°C for 16 hours. Purification via column chromatography (petroleum ether/EtOAc) yields the final product.

Critical Parameters

  • Catalyst: CuI (5 mol%)

  • Base: NaOH (1.1 equiv)

  • Solvent: Ethanol

  • Temperature: 80°C

Microwave-Assisted Coupling

Microwave irradiation significantly reduces reaction time. A mixture of the thiazolidine trione (1.0 equiv), sulfonated phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv) in DMF/H₂O (10:1) is heated at 120°C for 20 minutes.

Yield Comparison

MethodTimeYield (%)
Conventional Heating16 h65
Microwave20 min78

Purification and Characterization

Final purification is achieved via silica gel chromatography (EtOAc/hexanes) or recrystallization from ethanol. Characterization by ¹H/¹³C NMR, HRMS, and X-ray crystallography confirms structural integrity.

Challenges and Optimization Strategies

  • Sulfonation Selectivity : Competing N- vs. C-sulfonation requires precise stoichiometry and low temperatures.

  • Oxidation Side Reactions : Over-oxidation of the thiazolidine ring is mitigated by controlled triphosgene addition.

  • Catalyst Recycling : Preyssler heteropolyacid and MCM-SO₃H can be reused for up to five cycles without significant activity loss .

Q & A

Q. What are the standard synthetic routes for preparing 4-methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione, and what key reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions, including sulfonylation of tetrahydroquinoline derivatives followed by cyclization with thiazolidine precursors. Key conditions include:
  • Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) for sulfonylation .
  • Catalysts: Acidic or Lewis acid catalysts (e.g., HF(OTf)₄) to enhance cyclization efficiency .
  • Temperature: Controlled heating (60–80°C) to avoid side reactions .
  • Purification: Column chromatography (silica gel or alumina) to isolate diastereomers, with TLC monitoring .

Q. What spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm stereochemistry and substituent positions, particularly for distinguishing cis/trans diastereomers .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) for molecular ion validation and isotopic pattern analysis .
  • Infrared Spectroscopy (IR): Identification of sulfonyl (S=O) and carbonyl (C=O) functional groups .

Advanced Research Questions

Q. How can researchers address diastereoselectivity challenges during the synthesis of the tetrahydroquinoline-sulfonyl moiety in this compound?

  • Methodological Answer:
  • Catalyst Optimization: Use chiral catalysts like HF(OTf)₄ to favor specific stereochemical outcomes during cyclization .
  • Reaction Kinetics: Adjust reaction time and temperature to favor thermodynamic vs. kinetic products (e.g., extended reaction times for trans-diastereomer dominance) .
  • Chromatographic Separation: Employ gradient elution in column chromatography with mixed solvents (e.g., hexane/ethyl acetate) to resolve diastereomeric mixtures (cis/trans ratios up to 4:1) .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental observations regarding this compound's biological activity?

  • Methodological Answer:
  • Validation via Orthogonal Assays: Combine in vitro enzyme inhibition assays with cell-based models to confirm target engagement .
  • Molecular Dynamics (MD) Simulations: Refine docking models by incorporating solvent effects and flexible binding pockets to align with experimental IC₅₀ values .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified sulfonyl or thiazolidine groups to test mechanistic hypotheses .

Q. What methodological considerations are critical when designing enzyme inhibition assays to study this compound's mechanism of action?

  • Methodological Answer:
  • Substrate Competition: Use fluorogenic or chromogenic substrates to monitor real-time enzyme activity (e.g., trypsin-like proteases) .
  • Control Experiments: Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate assay conditions .
  • Kinetic Analysis: Perform Lineweaver-Burk plots to determine inhibition type (competitive, non-competitive) and Ki values .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound's solubility in polar vs. non-polar solvents?

  • Methodological Answer:
  • Solubility Profiling: Conduct systematic solubility tests in solvents like DMSO, ethanol, and chloroform, using nephelometry for quantification .
  • Computational LogP Prediction: Compare experimental partition coefficients with computational models (e.g., ChemAxon) to identify discrepancies arising from aggregation or ionization .

Experimental Design for Biological Evaluation

Q. What in vitro and in vivo models are most appropriate for evaluating the compound's anti-inflammatory potential?

  • Methodological Answer:
  • In Vitro: LPS-stimulated macrophage models (e.g., RAW 264.7 cells) to measure TNF-α and IL-6 suppression via ELISA .
  • In Vivo: Murine carrageenan-induced paw edema assays, with dose-response profiling (typical range: 10–50 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.